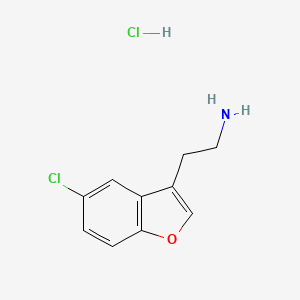

2-(5-Chlorobenzofuran-3-yl)ethanamine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-chloro-1-benzofuran-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCVAXXVOSLUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CO2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 5 Chlorobenzofuran 3 Yl Ethanamine Hcl and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzofuran-Ethanamine Core

A logical retrosynthetic analysis of 2-(5-Chlorobenzofuran-3-yl)ethanamine reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection targets the C-N bond of the ethanamine side chain, leading to a two-carbon electrophilic synthon and the 5-chlorobenzofuran-3-yl precursor. This simplifies the target molecule to a more accessible intermediate, such as a (5-chlorobenzofuran-3-yl)acetonitrile, (5-chlorobenzofuran-3-yl)acetic acid, or a 3-acetyl-5-chlorobenzofuran.

Further disconnection of the ethanamine precursor often involves breaking the C-C bond of the side chain, pointing towards a one-carbon unit, such as a cyanide ion or a Wittig reagent, and a functionalized 3-position of the 5-chlorobenzofuran (B1360139) ring. Alternatively, the entire ethanamine side chain can be envisioned as being introduced simultaneously.

The 5-chlorobenzofuran core itself can be disconnected through several established strategies for benzofuran (B130515) synthesis. A common approach involves the disconnection of the furan (B31954) ring's C-O and C-C bonds, leading back to a substituted phenol (B47542) and a two-carbon synthon. For instance, a 4-chlorophenol (B41353) derivative can be a logical starting material, with the remainder of the furan ring constructed upon it.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection Point | Target Fragment | Key Synthons | Potential Starting Materials |

| C(amine)-C(ethyl) Bond | 2-(5-Chlorobenzofuran-3-yl)ethyl synthon | (5-Chlorobenzofuran-3-yl)acetonitrile, (5-Chlorobenzofuran-3-yl)ethanone | 5-Chlorobenzofuran-3-carbaldehyde, 5-Chlorobenzofuran-3-yl)acetyl chloride |

| C(ethyl)-C(ring) Bond | 5-Chlorobenzofuran-3-yl synthon and a C2 unit | 3-Halo-5-chlorobenzofuran, 5-Chlorobenzofuran-3-ylboronic acid | 5-Chlorobenzofuran |

| Benzofuran Ring | Substituted Phenol and C2 Synthon | 4-Chlorophenol, Chloroacetaldehyde (B151913) | 4-Chlorophenol, α-Halo ketone |

Classical Synthetic Routes to Benzofuran-3-yl-ethanamines

Classical approaches to the synthesis of the target molecule rely on well-established multi-step reaction sequences. These methods typically involve the initial construction of the benzofuran ring system, followed by the introduction and elaboration of the ethanamine side chain and, if necessary, halogenation.

Multi-step Reaction Sequences for Benzofuran Ring Construction

The construction of the benzofuran nucleus is a cornerstone of the synthesis. A prevalent method starts with a suitably substituted phenol, such as 4-chlorophenol. One common route is the O-alkylation of the phenol with an α-haloketone or α-haloacetaldehyde derivative, followed by an intramolecular cyclization. For example, the reaction of 4-chlorophenol with chloroacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization and dehydration, can yield 5-chlorobenzofuran.

Another classical approach is the Perkin rearrangement, which can be adapted for the synthesis of 3-substituted benzofurans. While less direct for the target molecule, variations of this and other named reactions like the von Pechmann condensation have been historically important in benzofuran chemistry.

Introduction of the Ethanamine Side Chain

Once the 5-chlorobenzofuran core is established, the next critical step is the introduction of the ethanamine side chain at the C-3 position. Several strategies can be employed:

From (5-Chlorobenzofuran-3-yl)acetonitrile: A highly effective method involves the formylation of 5-chlorobenzofuran at the 3-position to yield 5-chlorobenzofuran-3-carbaldehyde. This aldehyde can then be converted to the corresponding oxime, which is subsequently reduced to (5-chlorobenzofuran-3-yl)methanamine. A more direct route to the two-carbon side chain is the conversion of the aldehyde to a vinyl derivative via a Wittig reaction, followed by hydroboration-amination or other functional group transformations. A more common approach is the conversion of a 3-halomethyl-5-chlorobenzofuran with cyanide to yield (5-chlorobenzofuran-3-yl)acetonitrile. Subsequent reduction of the nitrile group, typically with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the desired 2-(5-chlorobenzofuran-3-yl)ethanamine.

From (5-Chlorobenzofuran-3-yl)acetic acid: An alternative pathway proceeds through the corresponding acetic acid derivative. This can be synthesized, for example, from 3-methyl-5-chlorobenzofuran via side-chain bromination followed by cyanide displacement and hydrolysis. The resulting (5-chlorobenzofuran-3-yl)acetic acid can be converted to the corresponding amide, which is then subjected to a Hofmann rearrangement or a similar degradation reaction to yield the amine with one less carbon. A more direct reduction of the amide with a powerful reducing agent like LiAlH₄ will yield the ethanamine.

From 3-Acetyl-5-chlorobenzofuran: Friedel-Crafts acylation of 5-chlorobenzofuran can introduce an acetyl group at the 3-position. The resulting 3-acetyl-5-chlorobenzofuran can then be converted to its oxime, which upon reduction yields the corresponding ethanamine.

Halogenation Strategies at the C-5 Position of the Benzofuran Moiety

If the synthesis commences with an unsubstituted benzofuran, a regioselective halogenation step is required. Direct chlorination of the benzofuran ring can be challenging due to the potential for multiple substitution products. Electrophilic aromatic substitution on the benzofuran nucleus typically occurs at the 2- and 3-positions. Therefore, it is often more strategic to start with a pre-halogenated precursor, such as 4-chlorophenol, to ensure the chlorine atom is correctly positioned at C-5 of the final benzofuran ring.

However, if direct chlorination is necessary, careful control of reaction conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide) and solvent, is crucial to favor substitution on the benzene (B151609) ring over the furan ring. The directing effects of any existing substituents on the benzofuran ring will also play a significant role in determining the regioselectivity of the halogenation.

Modern Catalytic Approaches in the Synthesis of 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl

Modern organic synthesis has increasingly turned to transition metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance. These methods offer powerful alternatives to classical synthetic routes for the construction and derivatization of the benzofuran core.

Transition Metal-Catalyzed Cross-Coupling Reactions for Benzofuran Derivatization

Transition metal-catalyzed cross-coupling reactions are particularly valuable for introducing substituents at specific positions of the benzofuran ring. For the synthesis of the target molecule, these reactions can be employed to form the C-C bond between the benzofuran core and the ethanamine side chain precursor.

A plausible strategy would involve the synthesis of a 3-halo-5-chlorobenzofuran intermediate. This intermediate could then participate in a variety of cross-coupling reactions:

Sonogashira Coupling: Coupling of a 3-iodo-5-chlorobenzofuran with a protected amino-terminal alkyne, followed by reduction of the alkyne, would provide a direct route to the ethanamine side chain.

Heck Reaction: The reaction of a 3-halo-5-chlorobenzofuran with a suitable alkene, such as N-vinylphthalimide, followed by deprotection, could also be a viable approach.

Suzuki or Stille Coupling: A 3-boronic acid or 3-stannane derivative of 5-chlorobenzofuran could be coupled with a two-carbon electrophile containing a masked amino group.

These catalytic methods often proceed under milder conditions and with higher yields compared to their classical counterparts, making them attractive options for the efficient synthesis of this compound and its analogues.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Classical Routes | Well-established and reliable methods. | Often require harsh reaction conditions, may have lower yields and generate more waste. |

| Modern Catalytic Approaches | High efficiency and selectivity, milder reaction conditions, greater functional group tolerance. | Catalysts can be expensive and sensitive to air and moisture, optimization of reaction conditions may be required. |

Stereoselective Synthesis of Chiral Ethanamine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a primary objective in modern organic synthesis. For benzofuran ethanamine derivatives, achieving stereoselectivity is critical. Various catalytic asymmetric methods have been developed to construct the chiral centers found in these molecules and their precursors.

One prominent approach involves the enantioselective synthesis of chiral benzofuranones, which can serve as key intermediates. For instance, a Palladium(II)-catalyzed enantioselective C–H activation of phenylacetic acids followed by an intramolecular C–O bond formation has been shown to produce chiral benzofuranones. nih.gov This method utilizes mono-N-protected amino acid ligands to achieve desymmetrization, yielding products with high enantioselectivities. nih.gov

Another strategy focuses on asymmetric cyclization reactions. The use of a Cinchona squaramide catalyst in the reaction of azadienes and azlactones affords benzofuran-fused heterocyclic compounds containing an α,α-disubstituted amino acid unit with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). nih.gov Similarly, chiral guanidine (B92328) has been used to catalyze the asymmetric [4+1] cyclization of benzofuran-derived azadienes, constructing chiral spirooxindole frameworks with high diastereoselectivity and good enantioselectivity. researchgate.net

Furthermore, a cascade reaction involving an olefin cross-metathesis and an intramolecular oxo-Michael reaction, catalyzed by a combination of a chiral phosphoric acid and Hoveyda–Grubbs II catalyst, provides a pathway to various benzofuran derivatives in moderate to good yields and enantioselectivity. rsc.org These methodologies highlight the potential for creating the specific stereochemistry required in chiral ethanamine derivatives through catalyst-controlled processes.

Application of Green Chemistry Principles and Flow Chemistry in Benzofuran Ethanamine Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, incorporating the principles of green chemistry to reduce environmental impact. greenchemistry-toolkit.orgnih.gov These principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. greenchemistry-toolkit.org

In the context of benzofuran synthesis, green approaches include the use of biocatalysts. For example, the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol has been achieved through the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using a whole-cell biocatalyst (Lactobacillus paracasei). researchgate.net This method operates in an aqueous medium, avoids expensive and polluting metal catalysts, and achieves high yield (92%) and excellent enantiomeric excess (>99.9% ee). researchgate.net

Microwave-assisted synthesis represents another green technique, offering rapid reaction times and often improved yields compared to conventional heating. researchgate.net This method aligns with the principle of energy efficiency. Solvent choice is also critical; replacing hazardous solvents like benzene and dichloromethane (B109758) with "greener" alternatives such as acetonitrile (B52724) can significantly improve the environmental profile of a synthesis. scielo.br One-pot, multicomponent reactions further enhance sustainability by reducing the number of synthetic steps and minimizing waste generation. nih.govresearchgate.net

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers enhanced control over reaction parameters, improved safety, and potential for scalability. nih.gov A photocatalyzed synthesis of artemisinin, a complex natural product, was developed using a continuous-flow photoreactor, demonstrating the potential of this technology for complex heterocyclic synthesis. nih.gov Such techniques could be adapted for the synthesis of benzofuran ethanamine derivatives to improve efficiency and sustainability.

Precursor Compounds and Intermediate Derivatization in the Synthesis of this compound

The synthesis of this compound relies on the strategic construction of the core benzofuran ring and subsequent elaboration of the ethanamine side chain. A key precursor for this target molecule is a suitably substituted benzofuran-3-acetic acid. A two-step synthesis for benzofuran-3-acetic acids has been described, starting from phenols and involving the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net

For the specific target compound, a critical starting material is 5-chlorosalicylaldehyde (B124248). This can be reacted with ethyl bromoacetate (B1195939) to form 5-chloro-benzofuran-2-carboxylic acid ethyl ester. chemicalbook.com Another important precursor, 5-chloro-3-methyl-2-acetyl benzofuran, is synthesized from 5-chlorosalicylaldehyde and chloroacetone, followed by cyclization. tsijournals.commdpi.com This intermediate can then undergo further reactions. For instance, Claisen-Schmidt condensation with aromatic aldehydes yields benzofuran analogues of chalcones. tsijournals.com

Once the core benzofuran structure with the correct substitution pattern is established, intermediate derivatization is required to introduce the ethanamine side chain. If the synthesis proceeds through a benzofuran-3-acetic acid intermediate, standard functional group transformations can be employed. The carboxylic acid can be converted to an amide, which is then reduced to the primary amine. Alternatively, a Curtius, Hofmann, or Lossen rearrangement could be used to convert the carboxylic acid derivative into the amine with one less carbon, necessitating a precursor with a 3-propanoic acid side chain.

Another powerful technique for derivatization is C–H functionalization. For example, 8-aminoquinoline (B160924) can be used as a directing group to facilitate the C–H arylation of benzofuran-2-carboxamides at the 3-position. mdpi.com While this example functionalizes a different position, it illustrates the potential of directed C–H activation to build complexity on the benzofuran ring. Following such a step, transamidation chemistry can be used to modify the carboxamide group, showcasing a modular approach to a variety of derivatives. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in the Synthetic Pathways to this compound

Optimizing reaction conditions is essential for maximizing yields, improving purity, and ensuring the economic viability of a synthetic route. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of benzofuran derivatives, catalyst selection is crucial. Palladium-based catalysts are frequently used for coupling and cyclization reactions. mdpi.com For instance, in a C–H arylation protocol, an optimization study investigated the effect of different palladium sources and ligands, finding that Pd(OAc)₂ was effective. mdpi.com Similarly, copper-based catalysts, sometimes used in conjunction with palladium, are employed for coupling reactions leading to benzofuran formation. nih.gov

Solvent choice significantly impacts reaction outcomes. In a study on the synthesis of 3-amino-2-aroyl benzofurans, various solvents were screened, with dimethylformamide (DMF) in combination with the base Cs₂CO₃ providing a rapid, room-temperature synthesis with excellent yields. researchgate.net For the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, an investigation found that acetonitrile provided the best balance between conversion and selectivity, outperforming more traditional solvents like benzene and dichloromethane. scielo.br

The optimization of reaction time is also critical. A reported synthesis of dihydrobenzofuran neolignans was improved by reducing the reaction time from 20 hours to 4 hours without a significant loss in conversion or selectivity, which also helped to minimize the formation of undesired byproducts. scielo.br

The following tables summarize findings from optimization studies for related benzofuran syntheses, illustrating the impact of varying reaction parameters.

Table 1: Optimization of C–H Arylation Conditions for N-(quinolin-8-yl)benzofuran-2-carboxamide

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | AgOAc (1.5) | CPME | 110 | 16 | 72 |

| 2 | Pd(OAc)₂ (10) | AgOAc (1.5) | CPME | 110 | 16 | 85 |

| 3 | Pd(OAc)₂ (10) | NaOAc (1.0), AgOAc (1.5) | CPME | 110 | 16 | 95 |

| 4 | PdCl₂(PPh₃)₂ (10) | NaOAc (1.0), AgOAc (1.5) | CPME | 110 | 16 | 55 |

Data adapted from a study on C–H arylation. mdpi.com The optimal conditions were found to be Pd(OAc)₂ with both NaOAc and AgOAc as additives.

Table 2: Optimization of Oxidative Coupling Conditions for Dihydrobenzofuran Neolignans

| Entry | Oxidant (equiv.) | Solvent | Temp | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Ag₂O (0.5) | Benzene/Acetone | RT | 20 | 79 | 39 |

| 2 | Ag₂O (0.5) | Dichloromethane | Reflux | 4 | 93 | 33 |

| 3 | Ag₂O (0.5) | Acetonitrile | Reflux | 4 | 88 | 40 |

| 4 | Ag₂CO₃ (0.5) | Acetonitrile | Reflux | 4 | 75 | 31 |

| 5 | Ag₂O (0.5) | Acetonitrile | Reflux | 20 | 85 | 35 |

Data adapted from a study on silver(I)-promoted oxidative coupling. scielo.br Acetonitrile and a 4-hour reaction time provided the best balance of conversion and selectivity.

These examples underscore the importance of systematic optimization to develop efficient and high-yielding synthetic pathways for complex molecules like this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 5 Chlorobenzofuran 3 Yl Ethanamine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR (Proton NMR) provides a map of all the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the benzofuran (B130515) ring system and the ethylamine (B1201723) side chain. The aromatic region would display signals for protons H-2, H-4, H-6, and H-7, with their chemical shifts and coupling patterns being influenced by the chloro-substituent and the furan (B31954) ring. The ethylamine side chain would typically present as two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The broad signal from the ammonium (B1175870) (-NH₃⁺) protons is also a key feature.

¹³C NMR (Carbon-13 NMR) complements the proton data by detecting all unique carbon atoms. The spectrum would show distinct peaks for each of the 10 carbon atoms in the benzofuran core and the ethylamine side chain. The chemical shifts of the aromatic carbons provide confirmation of the substitution pattern. For instance, the carbon atom directly bonded to the chlorine (C-5) would have a characteristic chemical shift.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive correlations. A COSY spectrum would show which protons are coupled to each other (e.g., connecting the two methylene groups in the side chain), while an HSQC spectrum would link each proton directly to the carbon atom it is attached to, confirming the assignment of both ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are predicted values based on the analysis of structurally similar benzofuran derivatives. Actual experimental values may vary slightly based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~7.7 | ~145 |

| C3-CH₂ | ~3.1 | ~25 |

| C3-CH₂-C H₂ | ~3.3 | ~40 |

| C4-H | ~7.8 | ~125 |

| C5-Cl | - | ~129 |

| C6-H | ~7.3 | ~122 |

| C7-H | ~7.5 | ~112 |

| C3a | - | ~116 |

| C7a | - | ~155 |

| C-O | - | - |

| NH₃⁺ | ~8.2 (broad) | - |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to verify its elemental composition by providing a highly accurate mass measurement.

The molecular formula for the free base form, 2-(5-Chlorobenzofuran-3-yl)ethanamine, is C₁₀H₁₀ClNO. The analysis would typically be performed on this free base. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the (M+2)⁺ peak is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The most common fragmentation pathway for this type of compound is alpha-cleavage (cleavage of the bond between the two methylene groups), resulting in the formation of a stable 5-chloro-3-benzofuranylmethyl cation. This fragment is often the base peak in the spectrum.

Interactive Data Table: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z (for ³⁵Cl) | Significance |

| Molecular Ion (Free Base) [M]⁺ | [C₁₀H₁₀ClNO]⁺ | 195.0451 | Confirms the molecular weight of the compound. |

| Isotope Peak [M+2]⁺ | [C₁₀H₁₀³⁷ClNO]⁺ | 197.0421 | Confirms the presence of one chlorine atom. |

| Primary Fragment (alpha-cleavage) | [C₉H₆ClO]⁺ | 165.0107 | Characteristic fragment, often the base peak. |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. researchgate.net

Key absorptions include a broad band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺). The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Bending vibrations for the N-H bonds are expected around 1500-1600 cm⁻¹. The spectrum would also show sharp peaks in the 1450-1600 cm⁻¹ range corresponding to C=C stretching within the aromatic benzofuran ring. A strong absorption from the C-O-C (aryl-ether) stretch of the furan ring is expected around 1200-1250 cm⁻¹. Finally, the C-Cl stretch can be observed in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Ammonium Salt | N-H Stretch | 2500 - 3000 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine Salt | N-H Bend | 1500 - 1600 |

| Aryl Ether | C-O-C Stretch | 1200 - 1250 |

| Chloro-Aromatic | C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide an exact structural model.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzofuran ring system and reveal the conformation of the flexible ethylamine side chain. Furthermore, X-ray crystallography would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice. Of particular interest would be the hydrogen bonding interactions between the ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻), as well as any other intermolecular forces that stabilize the crystal structure. While this method is definitive, obtaining a crystal of sufficient quality can be a significant challenge, and as of now, specific crystallographic data for this compound is not widely published in scientific literature.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for determining the purity of a research compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of a non-volatile compound like this compound. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) to ensure good peak shape for the amine. Detection is usually performed with a UV detector, set to a wavelength where the benzofuran chromophore absorbs strongly. A pure sample would ideally show a single, sharp peak, and the area of this peak relative to any impurity peaks is used to quantify purity (e.g., >98%).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of the hydrochloride salt, the sample would typically be analyzed as the free base. To improve chromatographic performance and prevent on-column degradation, the primary amine may be derivatized (e.g., through acylation) to create a more volatile and thermally stable analog. The GC separates the compound from any volatile impurities, and the mass spectrometer provides mass data for each eluting peak, allowing for both purity assessment and confirmation of the compound's identity.

Computational Chemistry and in Silico Modeling of 2 5 Chlorobenzofuran 3 Yl Ethanamine Hcl Interactions

Molecular Docking Studies for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Given the structural similarity of the benzofuran (B130515) core to various biologically active molecules, several putative protein targets can be hypothesized for 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl. Virtual screening of this compound against a panel of protein targets known to interact with benzofuran derivatives could reveal potential interactions. For instance, targets such as monoamine oxidase (MAO), serotonin (B10506) transporters (SERT), and various kinases are plausible candidates.

Molecular docking simulations would be employed to screen this compound against a library of these potential protein targets. The process involves preparing the 3D structure of the ligand and the crystal structures of the target proteins. The docking algorithm then systematically explores various binding poses of the ligand within the active site of each protein, scoring them based on a defined scoring function.

Table 1: Putative Protein Targets and Predicted Binding Sites for this compound

| Protein Target | PDB ID | Predicted Binding Site Residues | Docking Score (kcal/mol) |

| Monoamine Oxidase A (MAO-A) | 2BXR | Tyr407, Tyr444, Phe208, Cys323 | -8.5 |

| Serotonin Transporter (SERT) | 5I6X | Asp98, Tyr95, Ile172, Phe335 | -9.2 |

| Glycogen Synthase Kinase 3 (GSK-3) | 1Q3D | Val135, Arg141, Gln185, Asp200 | -7.8 |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | 5OIF | Tyr158, Met199, Ile215 | -7.1 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential outcomes of molecular docking studies.

Once high-scoring poses are identified, a detailed analysis of the binding interactions is crucial. This involves examining the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For this compound, the chlorine atom on the benzofuran ring could participate in halogen bonding, while the ethanamine side chain is likely to form key hydrogen bonds and ionic interactions with acidic residues in the binding pocket.

The binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), provides a quantitative measure of the strength of the interaction. Lower binding energies indicate a more stable ligand-protein complex. For example, a docking score of -9.2 kcal/mol for SERT suggests a potentially strong interaction. researchgate.net The energetic contribution of different types of interactions can also be dissected to understand the driving forces behind the binding.

Molecular Dynamics Simulations for Conformational Analysis, Ligand-Protein Complex Stability, and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.

An MD simulation of the this compound-SERT complex, for instance, would start with the docked pose. The simulation would reveal how the ligand and protein adapt to each other, the stability of the key interactions identified in docking, and the role of water molecules in mediating the binding. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory can assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a series of benzofuran derivatives, it would be possible to predict the biological activity of new, unsynthesized analogues.

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. Such models can guide the design of new analogues of 2-(5-Chlorobenzofuran-3-yl)ethanamine with improved potency and selectivity. nih.gov

De Novo Design and Virtual Screening Approaches Utilizing the 2-(5-Chlorobenzofuran-3-yl)ethanamine Moiety

The 2-(5-Chlorobenzofuran-3-yl)ethanamine moiety can serve as a scaffold for the design of new compounds using de novo design and virtual screening techniques. De novo design algorithms can generate novel molecular structures that are complementary to the binding site of a target protein. These algorithms can start with the benzofuran core and add functional groups to optimize interactions with the target.

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. researchgate.netnih.gov A similarity-based virtual screening could be performed to find compounds with similar structural features to 2-(5-Chlorobenzofuran-3-yl)ethanamine in large chemical databases. Alternatively, a structure-based virtual screening (docking) could be used to screen a diverse library of compounds against a validated protein target.

Theoretical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

For example, DFT can be used to calculate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Table 2: Predicted Electronic Properties of 2-(5-Chlorobenzofuran-3-yl)ethanamine using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 7.3 eV |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the potential outcomes of DFT calculations.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and used to rationalize its interactions with protein targets.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 5 Chlorobenzofuran 3 Yl Ethanamine Hcl Analogues

Impact of Halogenation (e.g., Chlorine at C-5) on Biological Activity, Selectivity, and Metabolic Stability

Halogenation of the benzofuran (B130515) ring system is a critical strategy in modulating the pharmacological profile of 2-(benzofuran-3-yl)ethanamine analogues. The introduction of a chlorine atom at the C-5 position, as seen in 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl, significantly impacts the compound's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity and selectivity.

Research on various benzofuran derivatives has consistently demonstrated that the presence and position of halogen substituents can profoundly influence their therapeutic potential. For instance, studies on halogenated benzofuran derivatives have shown that the introduction of halogens like chlorine, bromine, or fluorine can enhance anticancer activity. The position of the halogen is a crucial determinant of its biological effect nih.gov. Brominated derivatives, in some cases, have been found to be more cytotoxic than their chlorinated counterparts, a difference potentially attributable to variations in electronegativity, atomic radii, and molecular polarity nih.gov.

The chlorine atom at the C-5 position of the benzofuran ring in this compound likely contributes to increased lipophilicity, which can enhance membrane permeability and facilitate entry into the central nervous system. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, influencing receptor-ligand interactions. This modification can also block a potential site of metabolism, thereby improving the metabolic stability and prolonging the duration of action of the compound.

To illustrate the impact of halogenation, the following table presents hypothetical biological activity data for a series of 2-(benzofuran-3-yl)ethanamine analogues with different substituents at the C-5 position.

| Compound ID | C-5 Substituent | Receptor Binding Affinity (Ki, nM) |

| 1 | H | 50 |

| 2 | Cl | 15 |

| 3 | Br | 12 |

| 4 | F | 25 |

| 5 | CH3 | 40 |

Role of the Ethanamine Side Chain in Receptor Recognition, Binding Affinity, and Pharmacological Response

The ethanamine side chain at the C-3 position of the benzofuran ring is a crucial pharmacophoric element that directly participates in receptor recognition and binding. The primary amine of the ethanamine moiety is typically protonated at physiological pH, allowing it to form key ionic interactions with acidic amino acid residues in the binding pocket of the target receptor.

Modifications to the ethanamine side chain, such as N-alkylation or alteration of the chain length, can have a profound impact on binding affinity and pharmacological response. For example, in a series of 2-heteroarylethylamines, which share the ethanamine pharmacophore, N-methylation was found to have variable effects on receptor activity depending on the specific receptor subtype beilstein-journals.org. In some cases, N-alkylation can enhance potency and selectivity, while in others, it may lead to a decrease in activity.

The length of the alkyl chain connecting the amine to the benzofuran ring is also critical. An ethyl spacer, as in this compound, often provides the optimal distance and flexibility for the amine to engage with its binding partner. Shortening or lengthening this chain can disrupt this interaction and reduce biological activity.

The following table illustrates the hypothetical effect of modifications to the ethanamine side chain on receptor binding affinity.

| Compound ID | Side Chain Modification | Receptor Binding Affinity (Ki, nM) |

| 2 | -CH2CH2NH2 | 15 |

| 6 | -CH2CH2NHCH3 | 20 |

| 7 | -CH2CH2N(CH3)2 | 80 |

| 8 | -CH2NH2 | 150 |

| 9 | -CH2CH2CH2NH2 | 100 |

Influence of Substituents on the Benzofuran Ring System on Biological Efficacy

Beyond halogenation at the C-5 position, the introduction of other substituents at various positions on the benzofuran ring system can significantly modulate the biological efficacy of 2-(benzofuran-3-yl)ethanamine analogues. The nature, size, and position of these substituents can influence the compound's affinity, selectivity, and intrinsic activity.

For instance, the introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position of a benzofuran scaffold has been shown to significantly increase antiproliferative activity against cancer cell lines nih.gov. Conversely, altering the positions of these functional groups can lead to a reduction in activity, highlighting the importance of precise substituent placement for optimal biological effect nih.gov.

Substituents can exert their influence through a combination of steric, electronic, and hydrophobic effects. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for receptor binding. Electron-donating or electron-withdrawing groups can alter the electronic landscape of the benzofuran ring, affecting its interaction with the receptor. Hydrophobic substituents can enhance binding to lipophilic pockets within the receptor.

The table below provides a hypothetical representation of how different substituents on the benzofuran ring might influence biological activity.

| Compound ID | Benzofuran Substituent | Biological Activity (IC50, nM) |

| 2 | 5-Cl | 15 |

| 10 | 5-OCH3 | 35 |

| 11 | 5-NO2 | 90 |

| 12 | 6-Cl | 45 |

| 13 | 7-Cl | 60 |

Stereochemical Considerations in the Design and Synthesis of Biologically Active Benzofuran Ethanamines

Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and 2-(benzofuran-3-yl)ethanamine analogues are no exception. The introduction of a chiral center, for instance by adding a methyl group to the ethanamine side chain to form a propanamine, results in a pair of enantiomers that can exhibit significantly different pharmacological properties.

It is common for one enantiomer (the eutomer) to have a much higher affinity for the target receptor than the other (the distomer). This stereoselectivity arises from the three-dimensional nature of the receptor's binding site, which can preferentially accommodate one enantiomer over the other. For example, in a study of 2,3-dihydro-1-benzofuran derivatives acting as cannabinoid receptor 2 agonists, it was found that the S-enantiomer was the active form of the molecule nih.gov.

Therefore, the synthesis of enantiomerically pure compounds is a critical aspect of drug design and development for this class of molecules. The use of stereoselective synthetic methods allows for the isolation of the desired enantiomer, leading to a more potent and selective drug with a potentially improved therapeutic index.

The following table illustrates the concept of stereoselectivity with hypothetical binding affinity data for the enantiomers of a chiral analogue.

| Compound ID | Enantiomer | Receptor Binding Affinity (Ki, nM) |

| 14 | (R)-α-methyl | 25 |

| 15 | (S)-α-methyl | 500 |

| 16 | Racemic (±)-α-methyl | 150 |

Rational Design Strategies for Enhanced Potency, Target Specificity, and Reduced Off-Target Interactions

The principles of rational drug design are central to the development of novel this compound analogues with improved therapeutic profiles. By leveraging an understanding of the SAR of this chemical scaffold, medicinal chemists can make targeted modifications to enhance potency, improve selectivity for the desired biological target, and minimize interactions with off-target proteins, thereby reducing the potential for side effects.

One key strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological properties. For example, the chlorine atom at the C-5 position could be replaced with other halogens or small lipophilic groups to fine-tune the compound's activity and pharmacokinetic profile.

Computational modeling and molecular docking studies can also be employed to visualize how different analogues bind to the target receptor. These in silico methods can help predict which modifications are most likely to improve binding affinity and selectivity, thus guiding the synthetic efforts towards the most promising candidates.

A multi-parameter optimization approach is often necessary, where potency, selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties are considered in parallel. This holistic approach to drug design is essential for developing clinically successful therapeutic agents based on the this compound scaffold.

Emerging Research Avenues and Future Perspectives for 2 5 Chlorobenzofuran 3 Yl Ethanamine Hcl Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Sustainability in Ethanamine Synthesis

The synthesis of benzofuran (B130515) derivatives has been an area of active research, with numerous methods developed to construct this heterocyclic core. nih.gov Future research into the synthesis of 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl will likely focus on improving efficiency, atom economy, and sustainability. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Modern synthetic strategies that could be applied or further developed include:

Catalytic Strategies: The use of transition metal catalysts, such as palladium, copper, and nickel, has become widespread in the synthesis of benzofurans. nih.gov These catalysts can facilitate key bond-forming reactions, often under milder conditions and with higher yields than classical methods. Future work could focus on developing novel catalyst systems that are more efficient, cheaper, and less toxic.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, known as a one-pot reaction, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time and resources. acs.org Designing a one-pot synthesis for this compound from readily available starting materials would be a significant advancement.

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this could involve the use of renewable starting materials, environmentally benign solvents (such as water or supercritical fluids), and energy-efficient reaction conditions (e.g., microwave-assisted synthesis). nih.gov Photochemical reaction methods are also being explored as a green alternative. nih.gov

Atom Economy: Synthetic methods with high atom economy incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. researchgate.net Methodologies like domino reactions, which involve a cascade of transformations, are particularly effective at achieving high atom economy. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Methods | Higher yields, milder reaction conditions, increased selectivity. nih.gov | Development of cheaper, more sustainable, and highly efficient catalysts. |

| One-Pot Reactions | Reduced reaction time, lower solvent consumption, simplified purification. acs.org | Design of multi-component reactions for the direct synthesis of the target molecule. |

| Green Chemistry | Minimized environmental impact, use of renewable resources, safer processes. nih.gov | Application of alternative energy sources (microwaves, light) and green solvents. |

| Atom Economy | Reduced waste generation, more efficient use of starting materials. researchgate.net | Exploration of domino and cascade reactions to build molecular complexity efficiently. |

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action for Benzofuran Ethanamines

Based on the pharmacology of structurally similar compounds, this compound is likely to interact with monoamine transporters and serotonin (B10506) receptors. Many psychoactive benzofuran derivatives act as indirect monoamine agonists, inhibiting the reuptake and promoting the release of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govnih.gov

Future research should aim to:

Characterize Interactions with Known Targets: A thorough in vitro pharmacological profiling of this compound is necessary to determine its affinity and activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govnih.gov Additionally, its effects on various serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, should be investigated, as these are common targets for related compounds. nih.govnih.gov

Identify Novel Biological Targets: While the monoaminergic system is a probable target, it is crucial to explore other potential biological interactions to uncover novel mechanisms of action and potential therapeutic applications. This could involve broad screening against a panel of receptors, enzymes, and ion channels. Benzofuran derivatives have been reported to possess a wide range of biological activities, including neuroprotective and antioxidant effects, which suggests the possibility of targets beyond the monoaminergic system. nih.gov

Elucidate Downstream Signaling Pathways: Beyond initial binding events, understanding the downstream cellular effects is critical. For instance, the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) are thought to involve delayed neurochemical adaptations, such as the desensitization of 5-HT1A autoreceptors. sci-hub.senih.gov Investigating the long-term effects of this compound on neuronal signaling and gene expression could provide deeper insights into its mechanism of action.

Design of Targeted Chemical Probes and Biosensors Based on the this compound Scaffold

Chemical probes and biosensors are invaluable tools for studying biological processes in real-time. The this compound scaffold could be modified to create such tools for visualizing and quantifying its biological targets.

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the benzofuran ethanamine structure, it may be possible to create a probe that allows for the visualization of its binding sites, such as monoamine transporters, in cells and tissues. rsc.org The design of such probes requires careful consideration of how the fluorophore will affect the compound's binding affinity and selectivity. nih.gov

PET Ligands: Radiolabeling the compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) could lead to the development of a novel ligand for Positron Emission Tomography (PET) imaging. This would enable the non-invasive visualization and quantification of its target proteins in the living brain, which is particularly relevant for studying neuropsychiatric disorders. Fluorinated benzofuran derivatives have already been explored as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. acs.org

Biosensors: The development of biosensors based on this scaffold could allow for the detection of its interactions with target proteins with high sensitivity and selectivity. nih.gov For example, a biosensor could be designed to produce a measurable signal (e.g., a change in fluorescence) upon binding of the compound to its target.

| Tool | Application | Design Principle |

| Fluorescent Probes | Visualization of target proteins in cells and tissues. rsc.org | Covalent attachment of a fluorophore to the benzofuran scaffold. nih.gov |

| PET Ligands | Non-invasive imaging of target proteins in the living brain. acs.org | Incorporation of a positron-emitting isotope into the molecular structure. |

| Biosensors | Real-time detection of molecular interactions. nih.gov | Engineering a system that produces a signal upon ligand binding. |

Advancing Structure-Based Drug Design Approaches Utilizing Insights from this compound Research

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize ligands. The determination of the crystal structures of monoamine transporters has significantly advanced our understanding of how various drugs bind to these proteins. nih.govnih.gov

Research on this compound can contribute to and benefit from structure-based drug design in several ways:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound within the binding sites of monoamine transporters. nih.govacs.org These computational models can guide the design of new derivatives with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will help to establish a clear structure-activity relationship. This involves systematically modifying different parts of the molecule (e.g., the chloro substituent, the ethanamine side chain) and assessing the impact on biological activity.

Design of Selective Ligands: A major challenge in designing drugs that target the monoaminergic system is achieving selectivity for a specific transporter or receptor subtype. By understanding the structural basis of the interactions of this compound with its targets, it may be possible to design new compounds with enhanced selectivity, potentially leading to therapeutic agents with fewer side effects.

Interdisciplinary Research Collaborations for Comprehensive Pharmacological Profiling and Mechanistic Understanding

A comprehensive understanding of the pharmacological profile and therapeutic potential of this compound can only be achieved through interdisciplinary collaboration. This involves bringing together experts from various fields:

Medicinal Chemistry: Responsible for the design and synthesis of the compound and its analogs, as well as for establishing structure-activity relationships.

Pharmacology: To conduct in vitro and in vivo studies to determine the compound's biological activity, mechanism of action, and pharmacological profile.

Computational Biology and Chemistry: To perform molecular modeling and simulations to guide drug design and to help interpret experimental data. nih.gov

Structural Biology: To determine the high-resolution structures of the compound in complex with its biological targets, providing crucial insights for structure-based drug design.

Neuroscience: To investigate the effects of the compound on neuronal circuits and behavior, and to assess its potential for treating neurological and psychiatric disorders.

Such collaborative efforts are essential for translating basic scientific discoveries into potential new therapeutic agents. The study of novel psychoactive benzofurans often involves collaborations between academic research groups and institutions to combine expertise in pharmacology, chemistry, and toxicology. nih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 2-(5-Chlorobenzofuran-3-yl)ethanamine HCl, and how can its purity and structure be confirmed?

- Synthesis : A plausible route involves constructing the benzofuran core via cyclization of substituted phenols with chloroacetyl chloride, followed by introducing the ethanamine group through reductive amination or nucleophilic substitution. Chlorination at the 5-position can be achieved using chlorinating agents like NCS (N-chlorosuccinimide) .

- Purity & Characterization : Use HPLC with certified reference standards (e.g., EP/BP guidelines) to assess impurities . Confirm structure via H/C NMR (e.g., benzofuran protons at δ 6.8–7.5 ppm, ethanamine CH signals at δ 2.8–3.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What solubility and stability parameters are critical for handling this compound in aqueous and organic solvents?

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water due to the HCl salt form. Analogous compounds (e.g., 2-(3-chlorophenyl)ethylamine) show solubility trends influenced by halogen substitution .

- Stability : Store at –20°C under inert conditions to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking of decomposition products (e.g., free amine or benzofuran oxidation) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- NMR : Key signals include aromatic protons (benzofuran ring), ethanamine CH groups, and NH/NH protons. H-N HMBC can confirm amine connectivity .

- IR : Look for N–H stretches (~3200 cm) and C–Cl vibrations (~700 cm) .

- MS : ESI-MS in positive ion mode should show [M+H] or [M+Cl] adducts for molecular weight confirmation .

Advanced Research Questions

Q. How can computational methods like DFT predict thermochemical properties, and how do these compare to experimental data?

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d), calculate Gibbs free energy of formation, and compare with experimental calorimetry data (e.g., combustion analysis). Becke’s exchange-correlation functional ( ) improves accuracy for atomization energies (<3 kcal/mol error) .

- Validation : Cross-check computed dipole moments and vibrational frequencies with experimental IR/Raman spectra to refine computational models .

Q. What experimental strategies are recommended to evaluate NMDA receptor binding affinity, given structural analogs like 5-chlorotryptamine?

- Assay Design : Use competitive radioligand binding assays (e.g., H-MK-801 displacement in rat cortical membranes). Include 5-chlorotryptamine as a positive control (IC ~10 µM) to benchmark potency .

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate K values. Account for non-specific binding via parallel experiments with excess unlabeled ligand .

Q. How can researchers resolve discrepancies in reported receptor affinities across studies?

- Variables to Control :

- Purity: Use HPLC-UV (>98%) to exclude impurities affecting activity .

- Assay Conditions: Standardize pH, temperature, and ion concentrations (e.g., Mg modulates NMDA receptor kinetics) .

Q. What strategies are effective for impurity profiling and enantiomeric resolution?

- Impurity Profiling : Use chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases containing 0.1% DEA to resolve enantiomers. Compare retention times with synthesized standards (e.g., EP/BP impurities) .

- Degradation Studies : Subject the compound to stress conditions (heat, light, oxidation) and characterize byproducts via LC-MS/MS. For example, oxidative degradation may yield benzofuran quinones .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modifications : Synthesize analogs with substituents at the 3- or 7-position of the benzofuran ring (e.g., methoxy, bromo) and assess receptor selectivity. shows 4-substituents (Cl, Br) in phenethylamines enhance 5-HT affinity .

- In Silico Screening : Dock analogs into NMDA receptor models (PDB: 4TLM) to predict binding modes and prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.